

Physical and chemical properties of (5-Chloro-3-pyridinyl)methanol

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Compound of Interest

Compound Name: (5-Chloro-3-pyridinyl)methanol

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An In-depth Technical Guide to (5-Chloro-3-pyridinyl)methanol for Chemical Researchers

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This guide provides an in-depth analysis of (5-Chloro-3-pyridinyl)methanol, a key heterocyclic building block in modern medicinal and materials science. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple data sheet to offer practical insights into the compound's properties, synthesis, reactivity, and handling. The information herein is synthesized from established chemical literature and supplier technical data to ensure accuracy and reliability.

Compound Identification and Nomenclature

(5-Chloro-3-pyridinyl)methanol is a substituted pyridine derivative featuring a chlorosubstituent at the 5-position and a hydroxymethyl group at the 3-position. This specific arrangement of functional groups makes it a versatile intermediate for introducing the 5-chloropyridine-3-methyl moiety into more complex molecular architectures.

- IUPAC Name: (5-chloropyridin-3-yl)methanol
- CAS Number: 22620-34-4[1]
- Molecular Formula: C₆H₆ClNO[2]

- Synonyms: 5-Chloro-3-(hydroxymethyl)pyridine, 5-Chloro-3-pyridinemethanol, (5-Chloro-pyridin-3-yl)-methanol[1][2]

Molecular Structure:

Physicochemical Properties

The physical properties of a compound are critical for its handling, purification, and use in reactions. The data for **(5-Chloro-3-pyridinyl)methanol** are summarized below. It is important to note a discrepancy in reported physical states; while some suppliers list it as a solid, others provide a certificate of analysis describing it as a liquid at room temperature[3]. This may be due to its potential to exist as a low-melting solid or a supercooled liquid.

| Property | Value | Source(s) |
|------------------|----------------------------------|-----------|
| Molecular Weight | 143.57 g/mol | [2] |
| Physical State | Colorless to light yellow liquid | [3] |
| Boiling Point | 258.8 °C at 760 mmHg | [1] |
| Density | 1.324 g/cm ³ | [1] |
| Flash Point | 110.3 °C | [1] |
| InChI Key | ALUCWNPKIRQBEF-UHFFFAOYSA-N | [1] |

Expected Spectroscopic Characteristics

While a definitive, published NMR spectrum is not readily available in the searched literature, the structural features of **(5-Chloro-3-pyridinyl)methanol** allow for a reliable prediction of its key spectroscopic signals. These predictions are invaluable for reaction monitoring and quality control.

Disclaimer: The following are predicted spectral characteristics based on established principles of NMR spectroscopy. Experimental verification is required for precise chemical shift and coupling constant values.

¹H NMR Spectroscopy

- Pyridine Ring Protons (3H): Three distinct signals are expected in the aromatic region (typically δ 7.5-8.8 ppm).
 - H-2: The proton adjacent to the nitrogen will be the most deshielded, appearing as a doublet (d).
 - H-6: The proton between the nitrogen and the chlorine atom will also appear as a doublet (d).
 - H-4: The proton between the two substituents will appear as a triplet-like signal (dd or t) due to coupling with both H-2 and H-6.
- Methylene Protons (-CH₂-) (2H): A singlet is expected around δ 4.5-4.8 ppm. The chemical shift is influenced by the adjacent aromatic ring and the hydroxyl group.
- Hydroxyl Proton (-OH) (1H): A broad singlet is expected. Its chemical shift is highly variable and depends on concentration, solvent, and temperature.

¹³C NMR Spectroscopy

Six unique carbon signals are predicted for this molecule.

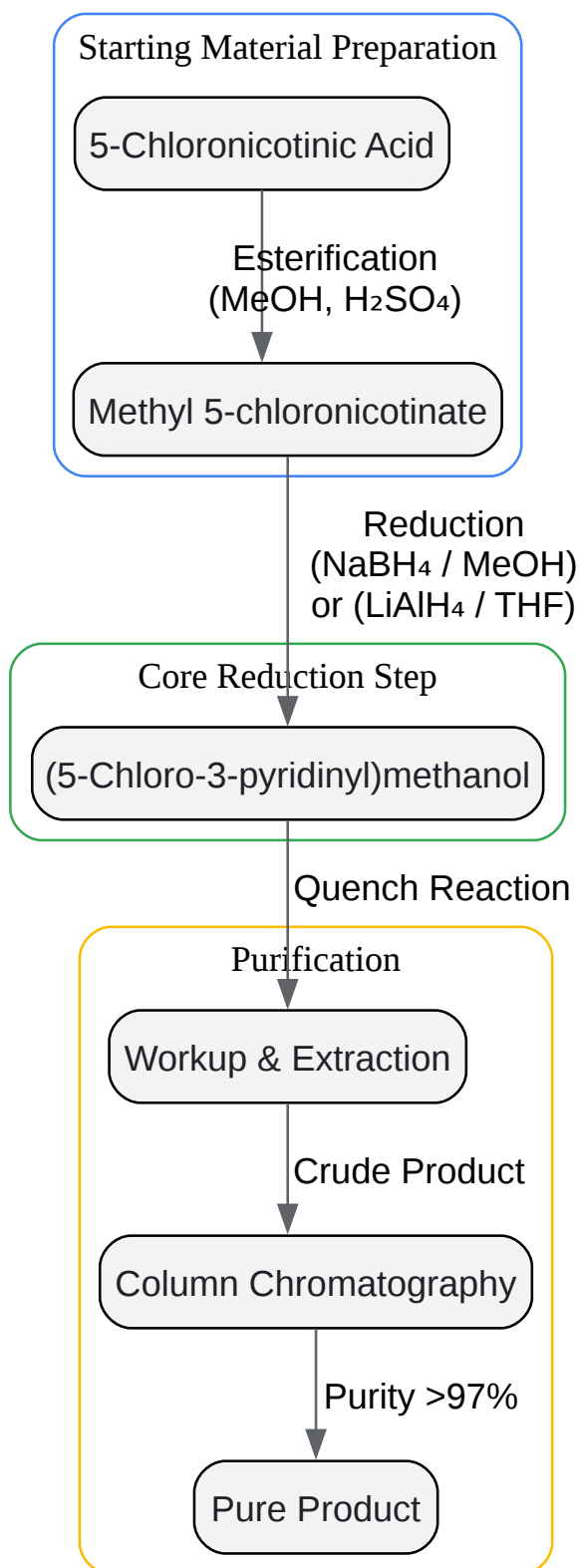
- Pyridine Ring Carbons (5C): Five signals in the aromatic region (δ 120-155 ppm). The carbon bearing the chlorine atom (C-5) and the carbons adjacent to the nitrogen (C-2, C-6) will be distinct.
- Methylene Carbon (-CH₂OH) (1C): One signal in the aliphatic region, typically around δ 60-65 ppm.

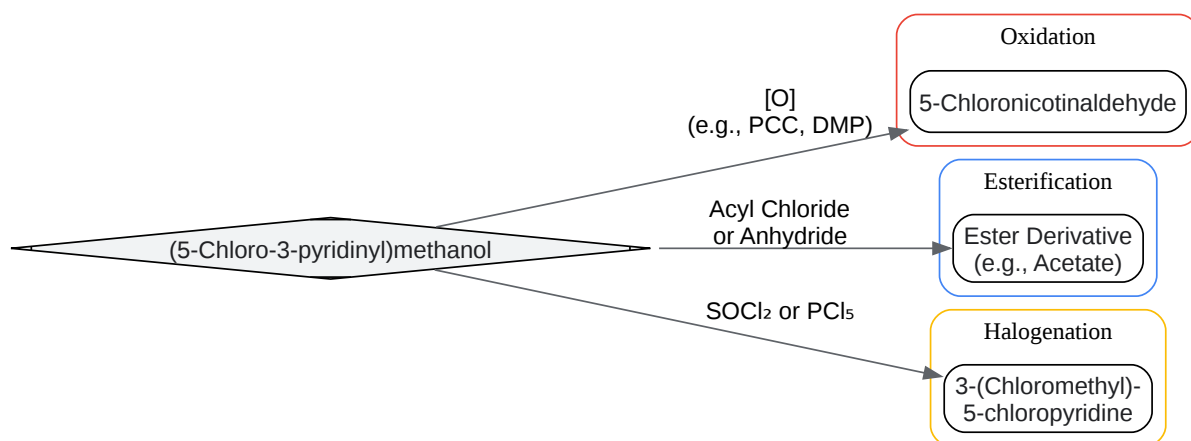
Synthesis and Chemical Reactivity

(5-Chloro-3-pyridinyl)methanol is typically synthesized via the reduction of a carbonyl group at the 3-position of the 5-chloropyridine ring. The choice of starting material (acid, ester, or aldehyde) dictates the necessary reducing agent.

Workflow: Synthesis via Reduction

A common and efficient laboratory-scale synthesis involves the reduction of a 5-chloronicotinic acid derivative.





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